6-Hydroxybentazone

Overview

Description

Synthesis Analysis

The synthesis of compounds related to 6-Hydroxybentazone, such as azo dyes derived from 6-aminobenzothiazole, involves complex reactions including diazenyl formation and tautomerism between azo and hydrazone forms. These processes highlight the intricate methods required to produce compounds with specific functional groups and structural configurations (Pavlović et al., 2009).

Molecular Structure Analysis

The molecular structure of related compounds, like azo dyes and hydrazone ligands, is characterized by techniques such as single-crystal X-ray diffraction, revealing planar structures and tautomeric forms. These structural analyses are essential for understanding the stability and reactivity of the molecules (Wang et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving this compound derivatives, such as the epoxidation of hydroxy compounds catalyzed by prostaglandin H synthase, demonstrate the compound's reactivity. These reactions are influenced by the presence of other chemical entities like phenylbutazone, altering the specificity and efficiency of the process (Reed et al., 1984).

Physical Properties Analysis

The physical properties of this compound and its derivatives, such as solubility, melting point, and crystalline structure, are determined through various analytical techniques, including thermogravimetric analysis and differential thermal analysis. These properties are crucial for the compound's application in different domains (Wang et al., 2006).

Chemical Properties Analysis

The chemical properties, including reactivity with DNA, antioxidative activity, and interaction with enzymes, are significant for understanding the biological and pharmacological potential of this compound and its derivatives. Such properties are explored through experiments like DNA-binding studies, which show how these compounds interact with biological molecules (Wang et al., 2006).

Scientific Research Applications

Analytical Methodology in Forensic Science

6-Hydroxybentazone, along with bentazone and its other metabolite 8-hydroxybentazone, has been analyzed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with solid-phase extraction. This technique offers a detailed approach for detecting and quantifying these compounds in postmortem blood samples. The development of such analytical methodologies enables forensic scientists to accurately determine the levels of bentazone and its metabolites in fatal cases, facilitating toxicological analysis in forensic investigations (Cho et al., 2017).

Environmental Chemistry and Toxicology

In environmental chemistry and toxicology, the degradation products of related compounds, such as oxybenzone (a UV filter commonly found in sunscreens), have been studied in chlorinated seawater swimming pools. These studies highlight the formation of brominated disinfection byproducts, which are known to be more toxic than chlorinated ones. Understanding the fate and transformation products of such chemicals in aquatic environments can inform the development of safer chemicals and water treatment processes to mitigate environmental and health risks (Manasfi et al., 2015).

Potential for Phytoremediation

Research into the metabolism of oxybenzone in a hairy root culture (Armoracia rusticana) demonstrated that plants could potentially degrade benzophenone-type UV filters through phytoremediation. This study found that over 20% of spiked oxybenzone was eliminated from the medium by hairy roots after 3 hours of exposure, with metabolites identified as oxybenzone-glucoside and oxybenzone-(6-O-malonyl)-glucoside. Such findings suggest the capacity of plants to assist in the removal of environmental contaminants, presenting a green and sustainable solution for water treatment and environmental detoxification (Chen et al., 2016).

Safety and Hazards

Future Directions

properties

IUPAC Name |

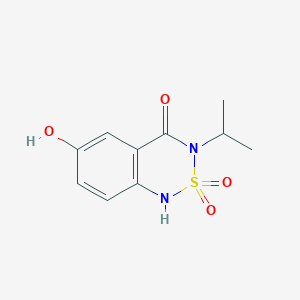

6-hydroxy-2,2-dioxo-3-propan-2-yl-1H-2λ6,1,3-benzothiadiazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4S/c1-6(2)12-10(14)8-5-7(13)3-4-9(8)11-17(12,15)16/h3-6,11,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVKWIOBXPPFARA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)C2=C(C=CC(=C2)O)NS1(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40866809 | |

| Record name | 6-Hydroxy-3-(propan-2-yl)-2lambda~6~,1,3-benzothiadiazine-2,2,4(1H,3H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40866809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60374-42-7 | |

| Record name | 6-Hydroxybentazon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60374-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxybentazon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060374427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxy-3-(propan-2-yl)-2lambda~6~,1,3-benzothiadiazine-2,2,4(1H,3H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40866809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-2,1,3-Benzothiadiazin-4(3H)-one, 6-hydroxy-3-(1-methylethyl)-, 2,2-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the primary mechanism by which plants detoxify bentazon?

A: Research suggests that tolerant corn cultivars detoxify bentazon primarily through the activity of bentazon 6-hydroxylase (B6H). This enzyme catalyzes the conversion of bentazon to 6-hydroxybentazon, a less toxic metabolite. []

Q2: Are there other plant enzymes capable of metabolizing 6-hydroxybentazon?

A: Yes, studies have identified two glucosyltransferases in soybean that can further metabolize 6-hydroxybentazon. One is a soluble flavonol glucosyltransferase, primarily involved in kaempferol metabolism, and the other is a membrane-bound glucosyltransferase, primarily involved in p-hydroxyphenylpyruvic acid metabolism. These enzymes exhibit overlapping substrate specificity, suggesting that 6-hydroxybentazon might undergo further detoxification through glucosylation. []

Q3: Can microorganisms degrade bentazon?

A: Yes, research indicates that certain soil microorganisms can degrade bentazon. For instance, under submerged conditions in a specific soil type (Cheong Won A soil), bentazon degradation yielded 6-hydroxybentazon as the major product, with 8-hydroxybentazon and anthranilic acid as minor products. [] Additionally, the fungus Rhizopus stolonifer was found to produce anthranilic acid as the major degradation product from bentazon. []

Q4: Is there a method to simultaneously analyze bentazon and its metabolites, including 6-hydroxybentazon?

A: Yes, a single C18 column reversed-phase high-performance liquid chromatography (HPLC) method has been developed to separate and quantify bentazon, 6-hydroxybentazon, and 8-hydroxybentazon simultaneously. This method utilizes a specific mobile phase composition, flow rate, and detection wavelength for accurate analysis. []

Q5: Are there any known inducers of bentazon 6-hydroxylase activity in plants?

A: Research shows that pretreating corn seeds with 1,8-naphthalic anhydride can increase B6H activity, potentially enhancing their tolerance to bentazon. [] Furthermore, treating corn shoots with ethanol at specific concentrations has also been observed to increase B6H activity in tolerant cultivars. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.